molecular formula C19H18N2O3S2 B15113350 ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B15113350
M. Wt: 386.5 g/mol
InChI Key: RHGVCOLTBQMVDV-UHFFFAOYSA-N
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Description

Ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a fused cyclopenta-thienopyrimidine core. This structure is characterized by:

  • A cyclopenta[4,5]thieno[2,3-d]pyrimidine backbone with a ketone group at position 2.
  • A phenyl substituent at position 2.

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate

InChI

InChI=1S/C19H18N2O3S2/c1-2-24-15(22)11-25-19-20-17-16(13-9-6-10-14(13)26-17)18(23)21(19)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3

InChI Key

RHGVCOLTBQMVDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of a thieno[2,3-d]pyrimidine derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions, purification processes, and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in ethanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, core modifications, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis based on synthesized derivatives and related molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference(s)
Ethyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate - Phenyl at C3
- Ethyl ester sulfanylacetate at C2
C₂₁H₂₂N₂O₃S₂ 414.54 High lipophilicity due to ethyl ester; cyclopenta-thienopyrimidine core
{[(4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid - Carboxylic acid at C2 (vs. ethyl ester)
- No phenyl at C3
C₁₅H₁₄N₂O₃S₂ 334.41 Increased polarity; potential for salt formation
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - 4-Chlorophenyl at C3
- Acetamide at C2 (vs. ester)
C₂₁H₂₁ClN₄O₂S₂ 477.01 Enhanced hydrogen-bonding capacity; halogenated aryl group
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 4-Hydroxyphenyl substituent
- Ethoxy-oxoethyl amino group
C₂₂H₂₅NO₆S 431.50 Broader hydrogen-bonding network; modified bicyclic core
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives - Variable aryl/alkyl groups at C2
- No cyclopenta ring
Varies ~300–400 Simplified core structure; optimized for anti-tyrosinase activity

Key Observations:

Core Modifications: The cyclopenta ring in the target compound enhances steric bulk compared to simpler tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives . This may influence binding to biological targets. Removal of the cyclopenta ring (e.g., in tetrahydrobenzo derivatives) simplifies synthesis but reduces structural complexity .

Substituent Effects :

  • Ethyl ester vs. carboxylic acid : The ester group in the target compound improves membrane permeability compared to the acid analog .
  • Phenyl vs. 4-chlorophenyl : Halogenation (e.g., Cl in ) may enhance electronic effects and receptor affinity.

Synthetic Routes: The target compound and its analogs are typically synthesized via cyclocondensation of 2-aminothiophene derivatives with aldehydes, followed by heterocyclization . Ethyl ester derivatives (e.g., ) are synthesized via Petasis multicomponent reactions, offering moderate yields (~22%) .

Biological Relevance: While anti-tyrosinase activity is reported for simplified tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives , data for the cyclopenta-containing target compound remains underexplored. The acetamide analog () may exhibit improved solubility and target engagement due to hydrogen-bonding capacity.

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